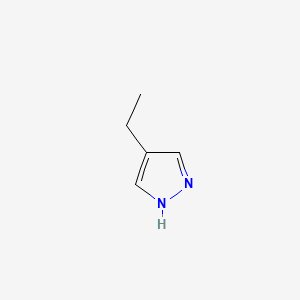![molecular formula C12H13Cl2NO B1313527 4-Piperidinone, 1-[(3,4-dichlorophenyl)methyl]- CAS No. 220772-52-1](/img/structure/B1313527.png)
4-Piperidinone, 1-[(3,4-dichlorophenyl)methyl]-
Übersicht
Beschreibung
4-Piperidone is an organic compound with the molecular formula OC(CH2)4NH. It can be viewed as a derivative of piperidine . This compound is used as an intermediate in the manufacture of chemicals and pharmaceutical drugs . Substituted and dehydro derivatives of 4-piperidinone are intermediates in alkaloid syntheses .
Synthesis Analysis
4-Piperidone is synthesized through various methods. One method involves the conjugate reduction of dihydropyridones using zinc/acetic acid . Another method involves a highly enantioselective, catalytic three-component coupling of aldehydes, alkynes, and 4-piperidone hydrochloride hydrate .Molecular Structure Analysis
The molecular structure of 4-Piperidinone can be represented by the InChI key VRJHQPZVIGNGMX-UHFFFAOYSA-N . The compound has a molar mass of 99.133 g·mol −1 .Chemical Reactions Analysis
4-Piperidinone is involved in several chemical reactions. For instance, it can form spiropiperidine rings by reacting with malononitrile and electrophiles or Michael acceptors . It can also form (3 E,5 E)-1-Methyl-3,5-bis (phenylmethylene)-4-piperidinone by reacting with benzaldehyde via Michael addition, followed by intramolecular O -cyclization/elimination sequential reactions .Physical And Chemical Properties Analysis
4-Piperidinone has a boiling point of 79 °C (174 °F; 352 K) . Its chemical formula is C5H9NO and it has a molar mass of 99.133 g·mol −1 .Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmacological Applications
- Scientific Field : Organic Chemistry and Pharmacology .
- Summary of the Application : Piperidines are significant synthetic fragments for designing drugs and play a crucial role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
- Methods of Application : The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
- Results or Outcomes : More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .
Electrochemical Behavior Study
- Scientific Field : Electrochemistry .
- Summary of the Application : The electrochemical behavior of N-methyl- and N-benzyl-4-piperidone curcumin analogs were studied experimentally and theoretically .
- Methods of Application : The synthesis of 4-piperidinone derivatives was performed in agreement with reported methods with slight modification .
- Results or Outcomes : The results showed that compounds suffer a two-electron irreversible oxidation in the range of 0.72 to 0.86 V, with surface concentrations ranging from 1.72 × 10 −7 to 5.01 × 10 −7 mol/cm 2 .
Intermediate in Chemical Manufacturing
- Scientific Field : Industrial Chemistry .
- Summary of the Application : 4-Piperidone is used as an intermediate in the manufacture of chemicals and pharmaceutical drugs .
- Methods of Application : The specific methods of application can vary widely depending on the specific chemical or drug being manufactured .
- Results or Outcomes : The outcomes can also vary widely, but in general, 4-Piperidone is a valuable intermediate that can be used to synthesize a wide range of chemicals and drugs .
Alkaloid Syntheses
- Scientific Field : Organic Chemistry .
- Summary of the Application : Substituted and dehydro derivatives of 4-piperidinone are intermediates in alkaloid syntheses .
- Methods of Application : The specific methods of application can vary widely depending on the specific alkaloid being synthesized .
- Results or Outcomes : The outcomes can also vary widely, but in general, these derivatives of 4-piperidinone can be used to synthesize a wide range of alkaloids .
Precursor to Fentanyl
- Scientific Field : Medicinal Chemistry .
- Summary of the Application : 4-Piperidinone is a precursor to fentanyl, a powerful synthetic opioid that is similar to morphine but is 50 to 100 times more potent .
- Methods of Application : The specific methods of application can vary widely depending on the specific synthesis process .
- Results or Outcomes : The outcomes can also vary widely, but in general, 4-Piperidinone is a valuable precursor that can be used to synthesize fentanyl .
Hydrogenation, Cyclization, and Annulation Reactions
- Scientific Field : Organic Chemistry .
- Summary of the Application : Piperidines and piperidinones are involved in various chemical reactions such as hydrogenation, cyclization, and annulation .
- Methods of Application : The specific methods of application can vary widely depending on the specific reaction .
- Results or Outcomes : The outcomes can also vary widely, but in general, these reactions can lead to the synthesis of various biologically active piperidines .
Safety And Hazards
4-Piperidone is labeled with the signal word “Warning” according to GHS labelling . It has hazard statements H315, H319, H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
1-[(3,4-dichlorophenyl)methyl]piperidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Cl2NO/c13-11-2-1-9(7-12(11)14)8-15-5-3-10(16)4-6-15/h1-2,7H,3-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOOMBOWXPYTHIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)CC2=CC(=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50445801 | |
| Record name | 3,4-dichlorobenzyl-4-piperidone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50445801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dichlorobenzyl)piperidin-4-one | |
CAS RN |
220772-52-1 | |
| Record name | 3,4-dichlorobenzyl-4-piperidone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50445801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-Bromo-1,4-dioxaspiro[4.4]nonane](/img/structure/B1313461.png)









